5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Mechanism of Action
Target of Action
The primary targets of this compound are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, inhibiting their function. This interaction disrupts the normal signaling pathways of the cell, leading to changes in cell behavior .
Biochemical Pathways
The compound affects multiple biochemical pathways involved in cell growth and proliferation. By inhibiting key proteins in these pathways, the compound can disrupt the normal functioning of the cell, leading to cell death .
Pharmacokinetics
The compound has been reported to have good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach its target sites effectively.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation. By disrupting the normal signaling pathways of the cell, the compound can induce cell death, making it a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antibacterial, and CNS depressive activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Pyrrolo[2,3-d]pyrimidines: These derivatives have a fused pyrrole ring instead of a furan ring, leading to different chemical and biological properties.
Uniqueness
5-(2-furyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse range of biological activities and its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-(furan-2-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18-16-14(15-7-4-12-25-15)8-10-20-17(16)22(19(24)21-18)11-9-13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWOVWRUWOHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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